REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([OH:14])=[O:13])[CH2:7][CH2:6]2.Br>>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([OH:14])=[O:13])[CH2:7][CH2:6]2
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Name
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|
Quantity
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1.6 kg
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Type
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reactant
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Smiles
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COC=1C=C2CCC(C2=CC1)C(=O)O
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Name
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|
Quantity
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8 L
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Type
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reactant
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Smiles
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Br
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 20-liter reactor provided with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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heated at 135°-140° C. in oil bath for 15 hours
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
the hydrobromic acid was evaporated at vacuum
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Type
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ADDITION
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Details
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to the blackish residue, 3 l of toluene were added
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Type
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CUSTOM
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Details
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the solvent was evaporated at vacuum
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Name
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|
Type
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product
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Smiles
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OC=1C=C2CCC(C2=CC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |